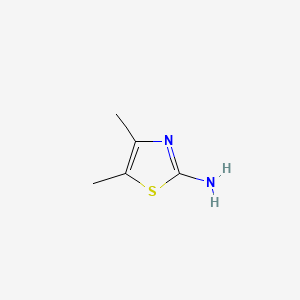

4,5-Dimethyl-1,3-thiazol-2-amine

Beschreibung

Historical Development of 2-Aminothiazole (B372263) Research

The journey of 2-aminothiazole research is deeply intertwined with the development of synthetic organic chemistry. A foundational method for the synthesis of this class of compounds is the Hantzsch thiazole (B1198619) synthesis, a reaction that typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.netresearchgate.net This method, and its subsequent modifications, have been instrumental in creating a vast library of substituted 2-aminothiazole derivatives. nih.gov Early research into 2-aminothiazoles was spurred by the discovery of their utility as precursors for sulfathiazole, a class of sulfa drugs. wikipedia.org Over the decades, the scope of research has expanded dramatically, moving from initial applications in dye synthesis and as reaction accelerators to extensive investigations into their potential as therapeutic agents. researchgate.netnih.gov

Significance of the 4,5-Dimethyl-1,3-thiazol-2-amine Core Structure in Contemporary Chemical Research

The specific compound, this compound, features two methyl groups at the 4 and 5 positions of the thiazole ring. These seemingly simple additions have a profound impact on the molecule's steric and electronic properties. The dimethyl substitution enhances the lipophilicity of the molecule and can influence its binding affinity and selectivity for biological targets. evitachem.com This structural rigidity, conferred by the dimethyl groups, allows for precise spatial arrangement of the critical 2-amino group, which is often essential for target engagement. evitachem.com

The 4,5-dimethyl substitution pattern has been explored in various research contexts. For instance, in the development of novel antimicrobial agents, this specific substitution has been shown to be a key pharmacophore, contributing to the disruption of bacterial processes. evitachem.com Furthermore, the presence of these methyl groups can influence the metabolic stability of the compound, a critical factor in drug design. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2289-75-0 |

| Molecular Formula | C5H8N2S |

| Molecular Weight | 128.19 g/mol |

| Boiling Point | 256.1°C at 760 mmHg |

This data is compiled from publicly available chemical databases. chemenu.com

Broad Research Trajectories and Applications of Aminothiazole Derivatives

The research landscape for aminothiazole derivatives is both broad and dynamic. The versatility of the 2-aminothiazole scaffold has led to its incorporation into a wide range of compounds with diverse biological activities. researchgate.netresearchgate.net These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant agents, among others. researchgate.netmdpi.comresearchgate.net

The amino group at the 2-position serves as a versatile synthetic handle, allowing for the facile introduction of various substituents to modulate the compound's properties and biological activity. researchgate.net This has led to the development of extensive libraries of N-substituted, 4-substituted, 5-substituted, and multi-substituted 2-aminothiazole derivatives. nih.govmdpi.com

Recent research has focused on several key areas:

Anticancer Agents: Many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various cancer cell lines. nih.govnih.gov They have been designed to target specific proteins and enzymes involved in cancer progression. nih.gov

Antimicrobial Agents: The 2-aminothiazole core is a key component of many compounds with antibacterial and antifungal properties. mdpi.com Research in this area is particularly important in the face of growing antimicrobial resistance.

Kinase Inhibitors: The structural features of 2-aminothiazoles make them well-suited to fit into the ATP-binding sites of various kinases, which are crucial targets in many diseases. nih.gov

The following table provides examples of the diverse research applications of aminothiazole derivatives:

| Research Area | Example Application |

| Anticancer | Inhibition of various cancer cell lines including breast, lung, and colon cancer. nih.gov |

| Antimicrobial | Development of new agents against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase (COX). scribd.com |

| Antiviral | Investigation against viruses such as HIV. mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXLBDNVSIHRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275725 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2289-75-0 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dimethyl 1,3 Thiazol 2 Amine

Classical Synthetic Approaches for 2-Aminothiazoles

The synthesis of the 2-aminothiazole (B372263) core, a key structural motif in numerous biologically active compounds, has been historically dominated by robust and reliable methods. These classical approaches, while foundational, continue to be adapted and refined in contemporary organic synthesis.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, a venerable reaction in organic chemistry, remains a primary route for the preparation of 2-aminothiazoles. youtube.com This method traditionally involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine, this would typically involve the reaction of 3-chloro-2-butanone (B129570) with thiourea (B124793). echemi.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com

Modern adaptations of the Hantzsch synthesis often focus on improving reaction conditions, yields, and environmental friendliness. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govnih.gov These microwave-assisted reactions are often carried out in solvents like methanol (B129727) or even under solvent-free conditions, further enhancing their green credentials. nih.govorganic-chemistry.org

Condensation Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other condensation reactions are pivotal in forming the thiazole ring. One such approach involves the reaction of α-diazoketones with thiourea in the presence of a medium like polyethylene (B3416737) glycol (PEG-400), which can yield 2-aminothiazoles in good yields without the need for a catalyst. bepls.com

Another important strategy is the reaction of active methylene (B1212753) compounds with various reagents. For example, the condensation of compounds with a reactive methylene group adjacent to a carbonyl or cyano group with a source of sulfur and nitrogen can lead to the formation of the thiazole ring. These reactions are often facilitated by a base and can be highly versatile in creating substituted thiazoles.

The following table summarizes a typical condensation reaction for the synthesis of this compound:

| Reactant 1 | Reactant 2 | Product | Yield |

| 3-Chloro-2-butanone | Thiourea | This compound | 63.3% echemi.com |

Alkylation Reactions of 2-Aminothiazoles

Once the 2-aminothiazole ring is formed, alkylation reactions can be employed to introduce substituents at various positions. The nitrogen atoms of the thiazole ring and the exocyclic amino group are potential sites for alkylation. The regioselectivity of these reactions can often be controlled by the choice of alkylating agent and reaction conditions. For instance, alkylation at the N-3 position of the thiazole ring is a common modification that can significantly alter the compound's properties.

Innovative Synthetic Strategies for this compound Derivatives

The drive towards more sustainable and efficient chemical processes has led to the development of innovative synthetic strategies for thiazole derivatives. These methods often focus on green chemistry principles, such as the use of catalysts and environmentally benign reaction media.

Green Chemistry Protocols in Thiazole Synthesis

Green chemistry approaches to thiazole synthesis aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. This includes the development of one-pot, multi-component reactions where multiple synthetic steps are combined into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage. bepls.com The use of water as a solvent and the application of ultrasound irradiation are other examples of green chemistry techniques being applied to thiazole synthesis. bepls.comnih.gov

A key aspect of green thiazole synthesis is the use of catalysts to promote reactions under milder conditions and with higher selectivity. mdpi.com A variety of catalytic systems have been explored, including:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. Examples include chitosan-based biocatalysts and silica-supported tungstosilisic acid. bepls.commdpi.comnih.gov These have been used in the synthesis of thiazole derivatives with high yields and good reusability. mdpi.comnih.gov

Nanoparticle Catalysts: Nanomaterials, such as NiFe2O4 nanoparticles, have been employed as reusable catalysts for the one-pot synthesis of thiazole scaffolds, offering high yields in short reaction times. acs.org

Metal Complexes: Transition metal complexes, for instance, those involving palladium, have been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives from thiazole precursors under ultrasonic irradiation. nih.gov

The following table provides examples of catalytic systems used in sustainable thiazole synthesis:

| Catalyst | Reaction Type | Advantages |

| Chitosan-based hydrogel mdpi.comnih.gov | Synthesis of thiazole derivatives | Eco-friendly, reusable, high yields mdpi.comnih.gov |

| NiFe2O4 nanoparticles acs.org | One-pot, three-component synthesis of thiazole scaffolds | High yields, short reaction time, reusable catalyst acs.org |

| Pd(II) complex nih.gov | Synthesis of pyrazole-4-carbonitrile derivatives | High efficiency, short reaction time, use of water as a solvent nih.gov |

| Silica (B1680970) supported tungstosilisic acid bepls.com | One-pot multi-component synthesis of Hantzsch thiazole derivatives | Reusable catalyst, applicable under conventional heating or ultrasonic irradiation bepls.com |

Ultrasonic Irradiation in Synthetic Pathways

The application of ultrasonic irradiation in organic synthesis has gained considerable attention as a green and efficient method. nih.gov Ultrasound-assisted reactions often lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating chemical reactions. nih.gov

In the context of thiazole synthesis, ultrasound has been successfully employed in the Hantzsch thiazole synthesis and related multi-component reactions. nih.gov For instance, the synthesis of new substituted Hantzsch thiazole derivatives has been achieved with good to excellent yields (79–90%) via a one-pot, three-component condensation under ultrasonic irradiation. nih.gov This method often utilizes a reusable catalyst, further enhancing its green credentials. nih.gov

A comparative study on the synthesis of thiazole derivatives highlighted the advantages of using ultrasonic irradiation. The use of a terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB) as an eco-friendly biocatalyst under ultrasonic irradiation for the synthesis of novel thiazoles resulted in high yields and short reaction times. nih.gov The reusability of the catalyst for several cycles without significant loss of activity further underscores the sustainability of this approach. nih.gov

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| TCsSB (15% wt.) | EtOH | 35 | 20 | 92 |

| TCsSB (10% wt.) | EtOH | 35 | 25 | 85 |

| TCsSB (15% wt.) | MeOH | 35 | 30 | 78 |

| TCsSB (15% wt.) | H₂O | 35 | 45 | 65 |

| Cs | EtOH | 35 | 40 | 70 |

Electrochemical Synthesis of 2-Aminothiazoles

Electrochemical methods offer a green and efficient alternative for the synthesis of 2-aminothiazoles, avoiding the need for stoichiometric or excess amounts of hazardous halogenating reagents or oxidants. nih.govbeilstein-journals.org These methods often proceed under mild, external-oxidant-free conditions. nih.govbeilstein-journals.org

One notable electrochemical approach involves the one-pot synthesis of 2-aminothiazoles from active methylene ketones and thioureas. nih.govbeilstein-journals.org This protocol typically utilizes an undivided cell with graphite (B72142) electrodes and a mediator, such as ammonium (B1175870) iodide (NH₄I). nih.govbeilstein-journals.org The reaction is believed to proceed through the in situ generation of an α-iodoketone, which then reacts with thiourea to form the thiazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org The assistance of an organocatalyst, like DL-alanine, has been shown to be beneficial, particularly for reactions involving active methylene ketones. nih.govbeilstein-journals.org

A variety of active methylene ketones, including β-ketoesters, β-ketoamides, and 1,3-diones, have been successfully converted to their corresponding 2-aminothiazoles using this electrochemical strategy. nih.govbeilstein-journals.org The practicality of this method has been demonstrated through gram-scale synthesis. beilstein-journals.org

| Active Methylene Ketone | Thiourea | Yield (%) |

|---|---|---|

| Ethyl acetoacetate | Thiourea | 80 |

| Methyl acetoacetate | Thiourea | 75 |

| tert-Butyl acetoacetate | Thiourea | 30 |

| Ethyl 2-ethylacetoacetate | Thiourea | 65 |

| Ethyl acetoacetate | N-Methylthiourea | 77 |

| Acetoacetone | Thiourea | 25 |

Multi-Component Reactions for Complex Thiazole Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying experimental procedures. iau.irnih.gov The Hantzsch thiazole synthesis is a classic example that can be adapted into an MCR format for the preparation of diverse thiazole derivatives. iau.iracgpubs.org

One-pot MCRs for thiazole synthesis often involve the condensation of an α-haloketone (or an in situ generated equivalent), a thiourea or thioamide, and a third component, such as an aldehyde or another carbonyl compound. nih.govacgpubs.org These reactions can be catalyzed by various substances, including reusable solid acids like silica-supported tungstosilicic acid, which promotes environmentally benign processes. nih.gov

The synthesis of highly functionalized thiazoles can be achieved through these one-pot procedures. For instance, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds leads to the formation of thiazole and thiazolyl-pyrazole derivatives in excellent yields. acgpubs.org Similarly, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water provides an efficient route to 1,3-thiazole derivatives. iau.ir

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | SiW/SiO₂, EtOH/Water | 85 | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Chlorobenzaldehyde | SiW/SiO₂, EtOH/Water | 90 | nih.gov |

| Benzoyl isothiocyanate | Tetramethyl thiourea | Ethyl bromopyruvate | Water | 90 | iau.ir |

| 4-Chlorobenzoyl isothiocyanate | Tetramethyl thiourea | Ethyl bromopyruvate | Water | 88 | iau.ir |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Benzaldehyde | Ethanol | 92 | acgpubs.org |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic protocols and expanding their scope. The most common route, the Hantzsch thiazole synthesis, has been the subject of numerous mechanistic studies. acs.orgwikipedia.org

Elucidation of Reaction Pathways and Intermediates

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. iau.ir In the case of this compound, the reactants would be 3-halo-2-butanone and thiourea. The generally accepted mechanism proceeds through several key steps.

Initially, the sulfur atom of the thiourea acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide ion to form an S-alkylated intermediate. This is followed by an intramolecular cyclization where the amino group of the intermediate attacks the carbonyl carbon of the ketone. The resulting tetrahedral intermediate then undergoes dehydration to form the final 2-amino-4,5-dimethylthiazole ring.

In modified Hantzsch reactions where an active methylene ketone is used in the presence of a halogen source, the first step is the in situ α-halogenation of the ketone. nih.gov For instance, in electrochemical syntheses using an iodide mediator, an α-iodoketone is proposed as the key active species that is generated at the anode. nih.govbeilstein-journals.org

Mechanistic investigations of multi-component reactions for thiazole synthesis suggest a stepwise formation of intermediates. For example, in a three-component reaction, an intermediate can be formed between two of the reactants, which then undergoes a nucleophilic attack by the third component to build the final thiazole structure. iau.ir

Kinetic and Thermodynamic Aspects of Thiazole Synthesis

The kinetics of thiazole synthesis provide valuable insights into the factors influencing the reaction rate. A kinetic study on the formation of thiazoles by the cyclization of various thioureas with 3-chloroacetylacetone revealed that the reaction follows second-order kinetics, being first order with respect to both the thiourea and the α-haloketone. The study also investigated the effect of substituents on the reaction rate and determined thermodynamic parameters to understand the nature of the reaction.

The rate of the Hantzsch synthesis is influenced by several factors, including the nature of the reactants, the solvent, and the temperature. The use of catalysts, such as solid acids or biocatalysts, can significantly enhance the reaction rate. nih.govnih.gov Similarly, the application of ultrasonic irradiation can accelerate the reaction, as discussed in section 2.2.1.2. nih.govnih.gov

Thermodynamic considerations also play a crucial role in thiazole synthesis. The formation of the stable aromatic thiazole ring is a significant driving force for the reaction. Computational studies can provide further understanding of the thermodynamic and kinetic aspects of these reactions, aiding in the rational design of more efficient synthetic routes.

Reactivity and Reaction Dynamics of 4,5 Dimethyl 1,3 Thiazol 2 Amine

Electrophilic Substitution on the Thiazole (B1198619) Heterocycle

The thiazole ring, in general, is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ring nitrogen. ias.ac.in However, the presence of the electron-donating 2-amino group and the two methyl groups at positions 4 and 5 can influence the regioselectivity of such reactions. While the C2 position is generally resistant to electrophilic attack, substitution can occur at other positions, influenced by the directing effects of the substituents. ias.ac.in

Nitration of 2-acetamido-5-methylthiazole, a related compound, results in the formation of 2-acetamido-4-nitro-5-methylthiazole, indicating that electrophilic substitution can occur at the C4 position. ias.ac.in In some cases, electrophilic attack can lead to the replacement of existing substituents. For instance, nitration of 2-acetamido-5-bromothiazole (B1267638) leads to the formation of 2-acetamido-5-nitrothiazole, where the bromine atom at C5 is displaced by the nitro group. ias.ac.in

Nucleophilic Properties and Reactions of the 2-Amino Group

The exocyclic amino group at the C2 position of 4,5-dimethyl-1,3-thiazol-2-amine is a key site for nucleophilic reactions. Its reactivity allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The nucleophilicity of the amino group is influenced by the electronic properties of the thiazole ring. researchgate.net

The amino group can readily participate in reactions with various electrophiles. For instance, it can be acylated, alkylated, and can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.govnih.gov These reactions are fundamental for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netuomustansiriyah.edu.iq

The nucleophilic character of the 2-amino group has been quantitatively assessed, with the nucleophilicity parameter (N) for 2-amino-4,5-dimethylthiazole being determined. researchgate.net This parameter provides a measure of its reactivity towards electrophiles and allows for comparison with other nucleophiles.

Derivatization Strategies of the Amino Functionality

The versatility of the 2-amino group in this compound allows for a multitude of derivatization strategies, enabling the synthesis of a wide range of functionalized molecules.

Amide bond formation is a common and important reaction involving the 2-amino group. This can be achieved through various methods, including reaction with acyl chlorides, carboxylic acids activated with coupling agents, or acid anhydrides. nih.govnih.govnih.gov The resulting N-acyl-2-aminothiazole derivatives are a significant class of compounds with diverse biological activities. mdpi.com

The reaction conditions for amide formation can be tailored to the specific substrates. For example, the coupling of 2-aminothiazoles with carboxylic acids can be mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com In other cases, reactions with acyl chlorides can be carried out in the presence of a base such as pyridine (B92270) or triethylamine. nih.gov

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Amino-4-phenylthiazole | Acyl halides | N-(4-phenylthiazol-2-yl)amides | nih.gov |

| 2-Amino-4-(pyrid-2-yl)thiazole | Carboxylic acids | N-(4-(pyrid-2-yl)thiazol-2-yl)amides | nih.gov |

The 2-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netresearchgate.net This reaction typically involves refluxing the aminothiazole with the carbonyl compound in a suitable solvent, sometimes with the addition of a catalytic amount of acid. researchgate.net

Schiff bases derived from 2-aminothiazoles are of significant interest due to their wide range of biological activities. researchgate.netuomustansiriyah.edu.iqnih.gov The formation of the azomethine (-C=N-) bond is a key step in the synthesis of these compounds. researchgate.net

Table 2: Examples of Schiff Base Formation

| 2-Aminothiazole (B372263) Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Substituted 2-aminothiazole | Substituted salicylaldehydes | Schiff bases | researchgate.net |

| 2-Amino-4-(2-chloroanilino)-1,3-thiazole | Aromatic aldehydes | Schiff bases | researchgate.net |

The exocyclic amino group can also participate in various coupling reactions, expanding the synthetic utility of this compound. These reactions allow for the introduction of diverse functionalities onto the thiazole scaffold.

One important type of coupling reaction is the formation of azo compounds. Diazotized 2-aminothiazoles can be coupled with suitable aromatic or heterocyclic compounds to produce thiazolazo dyes. google.com Conversely, 2-aminothiazoles can also act as coupling components, reacting with diazotized amines. google.com

Furthermore, the amino group can be involved in the formation of thiourea (B124793) derivatives by reacting with isothiocyanates. nih.govmdpi.com These thiourea derivatives can serve as intermediates for the synthesis of other heterocyclic systems. mdpi.com

Ring-Opening and Degradation Pathways of the 1,3-Thiazole System

Under certain conditions, the 1,3-thiazole ring can undergo ring-opening reactions. The stability of the thiazole ring is influenced by the substituents present. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can affect the pathway of ring opening. nih.gov

Reductive cleavage of the thiazole ring can be achieved using reagents like sodium in liquid ammonia. researchgate.net The course of this reductive ring-opening is dependent on the nature of the substituent at the C2 position. researchgate.net In some cases, the thiazole ring can be opened to form thioamide derivatives, a reaction that has been studied using quantum chemical calculations to understand the influence of substituents on the reaction mechanism. nih.gov

It has been noted that some 2-aminothiazoles can gradually darken and decompose, indicating a degree of instability. ias.ac.in The specific degradation pathways of this compound would depend on the reaction conditions, such as pH, temperature, and the presence of oxidizing or reducing agents.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Substituents on the Thiazole (B1198619) Ring (Positions 4 and 5)

The nature and position of substituents on the thiazole ring play a pivotal role in determining the biological activity of its derivatives. Studies have shown that even minor modifications at positions 4 and 5 can lead to significant changes in pharmacological properties.

For instance, research on thiazole derivatives has highlighted the importance of substituents at the C4 and C5 positions. In one study, the presence of a methyl group at the C5 position of the thiazole ring in meloxicam, as opposed to the unsubstituted sudoxicam (B611048), was found to suppress the bioactivation of the thiazole ring, potentially reducing hepatotoxicity. researchgate.net This suggests that the steric and electronic properties of substituents at these positions can influence the metabolic fate and safety profile of thiazole-based drugs. researchgate.net

Furthermore, the substituent at the 4-position of the thiazole ring has been shown to affect the activity of certain compounds, with larger, lipophilic groups sometimes yielding better results. nih.gov The presence of polar substituents on a phenyl ring at position 4 of the thiazole nucleus has been observed to enhance affinity towards certain biological targets through the formation of additional hydrogen bonds. nih.gov

In the context of antitubercular agents, while the central thiazole moiety and a 2-pyridyl moiety at C-4 were found to be intolerant to modification, indicating their critical role in activity, this highlights the sensitivity of these positions to structural changes. nih.gov

The synthesis of 4,5-disubstituted-2-aminothiazoles has been achieved by reacting acetophenone (B1666503) or cyclohexanone (B45756) with thiourea (B124793) in the presence of iodine, providing a route to explore various substitution patterns at these positions. mdpi.comnih.gov The following table summarizes the influence of substituents at positions 4 and 5 of the thiazole ring on biological activity based on various studies.

| Position | Substituent Type | Influence on Biological Activity | Reference |

| C4 | Larger, lipophilic groups | Can lead to better results in some cases. nih.gov | nih.gov |

| C4 | Phenyl ring with polar substituents | Enhanced affinity to certain targets. nih.gov | nih.gov |

| C4 | 2-pyridyl moiety | Intolerant to modification for antitubercular activity. nih.gov | nih.gov |

| C5 | Methyl group | Suppressed bioactivation and potential for reduced toxicity. researchgate.net | researchgate.net |

Modulation of Biological Activity through Derivatization of the Amino Group

The 2-amino group of the thiazole scaffold is a key site for chemical modification, and its derivatization has been extensively explored to modulate biological activity. A wide range of functional groups, including amides, Schiff bases, and other moieties, have been introduced at this position, leading to compounds with diverse pharmacological profiles.

Structure-activity relationship studies have revealed that increasing lipophilicity by replacing the amino group with benzamide, amide, or 3,4-dimethoxybenzylidene groups can have a positive effect on antimicrobial activity. nih.gov In the development of antitubercular agents, the N-2 position of the aminothiazole exhibited high flexibility, and the introduction of substituted benzoyl groups at this position significantly improved activity. nih.gov Specifically, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue. nih.gov

The synthesis of various amide derivatives has been a common strategy. For example, amides have been synthesized from 2-aminothiazole (B372263) and various carboxylic acids. academie-sciences.fr The acylation of 2-amino-4-phenyl-5-phenylazothiazole with substituted aromatic acid chlorides has also been reported. mdpi.com Furthermore, the reaction of 2-aminothiazole derivatives with acid anhydrides has been studied to produce various anhydride (B1165640) compounds. mdpi.com

The formation of Schiff bases through the condensation of the 2-amino group with aldehydes is another effective derivatization approach. For instance, the reaction of 4-(2,4-diethoxyphenyl)thiazol-2-amine with 1H-indole-3-carboxaldehyde afforded a Schiff base derivative. mdpi.com Similarly, condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with 2-aminothiazole derivatives has been used to furnish the corresponding Schiff bases. mdpi.comnih.gov

The following table provides examples of how derivatization of the 2-amino group modulates biological activity.

| Derivatization Strategy | Resulting Functional Group | Effect on Biological Activity | Reference |

| Acylation | Amide | Improved antimicrobial and antitubercular activity. nih.govnih.gov | nih.govnih.gov |

| Condensation with Aldehydes | Schiff Base | Potent Poly(ADP-Ribose) Polymerase-1 inhibitors. mdpi.com | mdpi.com |

| Reaction with Isothiocyanates | Thiourea | Intermediates for further cyclization to form bioactive compounds. mdpi.com | mdpi.com |

| Mannich Reaction | Mannich Base | Significant impact on in-vitro antimicrobial activity. nih.gov | nih.gov |

Design Principles for Optimizing Pharmacological Properties of Thiazole Scaffolds

The optimization of the pharmacological properties of thiazole scaffolds, including 4,5-Dimethyl-1,3-thiazol-2-amine, is guided by several key design principles derived from extensive SAR studies. These principles focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

A crucial principle is the strategic introduction of substituents to modulate the electronic and steric properties of the molecule. For instance, the addition of electron-donating or electron-withdrawing groups can significantly influence the reactivity and biological interactions of the thiazole ring. researchgate.net Research has shown that thiazoles modified with electron-donating substituents tend to undergo direct ring opening, while those with electron-withdrawing or weak electron-donating groups favor an indirect ring-opening process. researchgate.net

Another important design consideration is the modification of the 2-amino group to fine-tune the compound's properties. Increasing lipophilicity at this position has been shown to enhance antimicrobial activity. nih.gov The flexibility of the N-2 position allows for the introduction of various functionalities to optimize interactions with specific biological targets. nih.gov

The combination of the thiazole scaffold with other heterocyclic rings is a common strategy to create hybrid molecules with enhanced biological activity. For example, the fusion of a thiazole ring with a pyridazinone fragment has been explored to develop compounds with anti-inflammatory and analgesic properties. nih.gov

Furthermore, understanding the metabolic pathways of thiazole derivatives is critical for designing safer drugs. As seen with the difference between sudoxicam and meloxicam, a methyl group at the C5 position can prevent the formation of toxic metabolites. researchgate.net

The following table outlines key design principles for optimizing the pharmacological properties of thiazole scaffolds.

| Design Principle | Specific Strategy | Desired Outcome | Reference |

| Substituent Modification | Introduction of electron-donating/withdrawing groups | Modulate reactivity and biological interactions. researchgate.net | researchgate.net |

| Amino Group Derivatization | Increase lipophilicity | Enhance antimicrobial activity. nih.gov | nih.gov |

| Molecular Hybridization | Fusion with other heterocyclic rings | Create compounds with synergistic or novel activities. nih.gov | nih.gov |

| Metabolic Stability | Introduction of blocking groups (e.g., methyl at C5) | Prevent formation of toxic metabolites. researchgate.net | researchgate.net |

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is a critical aspect of understanding the bioactivity of this compound and its derivatives. The three-dimensional structure of a molecule dictates how it interacts with its biological target, and even subtle changes in conformation can have a profound impact on pharmacological activity.

The formation of the thiazole ring itself introduces a degree of rigidity into the molecular structure. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can be employed to determine the lowest energy conformers of thiazole derivatives. researchgate.net These studies have shown that cyclization to form a thiazole ring can significantly reduce the conformational flexibility of a molecule compared to its open-chain precursor. researchgate.net

The conformation of substituents attached to the thiazole ring is also crucial. For example, in the case of meloxicam, the position of the methyl group in the cytochrome P450 binding pocket influences the bioactivation of the thiazole ring. researchgate.net Molecular docking studies can provide insights into the preferred binding modes of thiazole derivatives within the active sites of enzymes or receptors. These studies help to rationalize the observed biological activities and guide the design of new compounds with improved binding affinities. nih.govnih.gov

Biological Activities and Pharmacological Research Applications

Antimicrobial Research Applications

The thiazole (B1198619) ring is a core component of many antimicrobial agents, and derivatives of 4,5-dimethyl-1,3-thiazol-2-amine have been a subject of intense research for their potential to combat bacterial, fungal, and mycobacterial infections. nih.govresearchgate.net

Derivatives of this compound have been investigated for their activity against a range of Gram-positive and Gram-negative bacteria. For instance, certain 2-imino-thiazolidin-4-one derivatives incorporating the 4,5-dimethylthiazole (B1345194) moiety have been synthesized and evaluated for their antibacterial effects. thermofisher.com The introduction of different substituents onto the core structure has been shown to significantly influence the antibacterial spectrum and potency. While some derivatives exhibit broad-spectrum activity, others show more selective inhibition against specific bacterial strains. nih.gov

Research into related thiazole compounds has demonstrated that modifications to the core structure can lead to potent antibacterial agents. For example, some thiazole derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. researchgate.net Studies on 5-aminomethylene-2-thioxo-4-thiazolidinones have also indicated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Activity Level | Reference |

| 2-Imino-thiazolidin-4-ones | Various bacteria | Varies with substitution | thermofisher.com |

| Thiazole derivatives | Staphylococcus aureus (MRSA) | Notable | researchgate.net |

| Thiazole derivatives | Escherichia coli | Notable | researchgate.net |

| 5-Aminomethylene-2-thioxo-4-thiazolidinones | Gram-positive & Gram-negative bacteria | Moderate | nih.gov |

The antifungal potential of this compound derivatives has been a significant area of research. Studies have shown that these compounds can exhibit potent activity against various fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus niger. dntb.gov.ua For example, a series of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives demonstrated significant anti-biofilm activity against C. albicans, with some compounds inhibiting over 50% of biofilm formation at low concentrations.

The mechanism of antifungal action for some thiazole derivatives has been linked to the induction of oxidative stress within the fungal cells. One study on a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) derivative revealed that it induced the accumulation of reactive oxygen species (ROS), leading to cellular damage and fungal cell death. dntb.gov.ua Furthermore, trisubstituted 2-amino-4, 5-diarylthiazole derivatives have been synthesized and shown to possess anti-Candida albicans activity.

Interactive Data Table: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Key Finding | Reference |

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoles | Candida albicans | >50% biofilm inhibition at 12.5 μg/mL | |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | Induces oxidative damage | dntb.gov.ua |

| Trisubstituted 2-amino-4, 5-diarylthiazoles | Candida albicans | Moderate to good activity | |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi | Higher fungicidal effects with specific substitutions | thermofisher.com |

The global health threat of tuberculosis has driven research into novel therapeutic agents, and 2-aminothiazoles have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. While direct studies on this compound are part of a broader exploration, research on related structures provides significant insights. For instance, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed potent growth inhibitory activity against M. tuberculosis strains.

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the thiazole ring is crucial for antitubercular activity. In some series of compounds, the presence of an unsubstituted thiazole moiety was generally more active than derivatives with a 4,5-dimethylthiazole moiety. However, the 2-aminothiazole (B372263) core remains a key pharmacophore in the development of new antitubercular agents.

Anticancer and Antineoplastic Research

The thiazole scaffold is present in several clinically approved anticancer drugs, which has fueled extensive research into the anticancer potential of this compound and its derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, and research is ongoing to elucidate their mechanisms of action.

Derivatives of this compound have demonstrated cytotoxic activity against a wide range of human cancer cell lines. The MTT assay, which measures cell viability, is a common method used to screen these compounds. For example, novel thiazole derivatives have been shown to exert antineoplastic activity against human glioblastoma and melanoma cells.

Hybrid molecules incorporating the thiazole heterocycle with amino acids have also been synthesized and tested for their cytotoxicity. These hybrid derivatives have shown moderate to good cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. Furthermore, fused thiazolo[4,5-e]indazol-2-amine derivatives have been evaluated for their inhibitory effects on breast (MCF-7), cervical (ME-180), and liver (Hep-G2) cancer cells, with some compounds showing promising activity.

Interactive Data Table: Cytotoxic Effects of Selected Thiazole Derivatives on Cancer Cell Lines

| Compound Type | Cancer Cell Line(s) | Key Finding | Reference |

| Thiazole derivatives | Human glioblastoma U251, Human melanoma WM793 | High toxicity | |

| Thiazole-amino acid hybrids | A549 (lung), HeLa (cervical), MCF-7 (breast) | Moderate to good cytotoxicity | |

| Thiazolo[4,5-e]indazol-2-amine derivatives | MCF-7 (breast), ME-180 (cervical), Hep-G2 (liver) | Promising inhibitory effects | |

| Thiazol-5(4H)-ones | HCT-116 (colon), HepG-2 (liver), MCF-7 (breast) | Superior antiproliferative activities |

Research into the molecular mechanisms underlying the antitumor activity of this compound derivatives is an active area of investigation. Studies on related thiazole compounds have provided valuable insights into their potential modes of action.

One key mechanism that has been identified for some thiazole derivatives is the inhibition of tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Certain thiazol-5(4H)-one derivatives have been shown to be potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site.

Furthermore, some 2-aminothiazole derivatives have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death). The induction of apoptosis is a hallmark of many effective anticancer drugs. For certain thiazole derivatives, this is accompanied by an increase in the concentration of caspase-3, a key executioner enzyme in the apoptotic pathway. The ability of these compounds to induce apoptosis in cancer cells highlights their therapeutic potential.

Exploration of Other Documented Biological Activities

The versatility of the thiazole scaffold extends beyond anti-inflammatory research into various other areas of pharmacological interest.

Thiazole derivatives have been a focus of antiviral drug discovery, with research demonstrating activity against a broad spectrum of viruses. nih.govtandfonline.comtandfonline.com The thiazole nucleus is a component of some clinically used antiviral medications. nih.govresearchgate.net Patent reviews indicate that thiazole-containing molecules have been reported to inhibit viruses such as influenza, coronaviruses, hepatitis B and C, and HIV. nih.govtandfonline.comtandfonline.com

A number of studies have highlighted the antioxidant capabilities of thiazole derivatives. analis.com.mynih.govaip.orgmdpi.com These compounds are investigated for their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. aip.orgmdpi.com

The antioxidant properties of thiazole derivatives are often attributed to the presence of the sulfur and nitrogen atoms in the heterocyclic ring, which can participate in electron delocalization and stabilization of free radicals. analis.com.my The specific substituents on the thiazole ring can significantly modulate this activity. For instance, the presence of phenolic or other electron-donating groups often enhances the antioxidant capacity. mdpi.com While quantitative data for this compound is not specified, the inherent electronic properties of the 2-aminothiazole scaffold suggest a potential for antioxidant effects. analis.com.mynih.gov

The thiazole and its fused heterocyclic systems have been explored for their potential in managing diabetes and epilepsy. ijpsjournal.comrjptonline.orgnih.govresearchgate.netnih.govnih.govmdpi.com Thiazolidinediones, which contain a saturated thiazole ring, are a known class of antidiabetic drugs that improve insulin (B600854) sensitivity. rjptonline.orgnih.govresearchgate.net More recent research has focused on other thiazole derivatives as potential inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. ijpsjournal.comrjptonline.org

In the realm of anticonvulsant research, various thiazole and triazole derivatives have been synthesized and evaluated. nih.govnih.govmdpi.comfrontiersin.org The rationale for designing these compounds often involves incorporating structural features present in known anticonvulsant drugs. nih.gov These features typically include a hydrophobic unit, an electron donor group, and a hydrogen bond donor/acceptor site. nih.gov The evaluation of these compounds is commonly performed using animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.govnih.gov Although specific studies on this compound were not identified, the broader class of 2-aminothiazoles and related heterocycles remains an area of active investigation for novel anticonvulsant agents. mdpi.com

The 2-aminothiazole scaffold has been identified as a key structural element in the development of dopamine (B1211576) receptor agonists. nih.govnih.gov Pramipexole, a well-known drug used in the treatment of Parkinson's disease, features a 2-aminothiazole ring fused to a cyclohexane (B81311) ring and exhibits potent dopamine D2 receptor agonist activity. nih.gov This highlights the potential of the 2-aminothiazole moiety to interact with dopamine receptors. Research in this area focuses on synthesizing analogs that can selectively target different dopamine receptor subtypes (D1, D2, D3, etc.) to achieve desired therapeutic effects for neurological and psychiatric disorders. While direct research on this compound as a dopamine agonist is not detailed, its structural similarity to the core of known dopamine agonists suggests it could be a candidate for such investigations.

Investigation of Biological Mechanisms of Action

The biological mechanisms of action for thiazole derivatives are intrinsically linked to their observed pharmacological activities. For instance, the anti-inflammatory effects of many thiazole compounds are attributed to the direct inhibition of COX and LOX enzymes, thereby blocking the production of pro-inflammatory mediators. researchgate.netdoaj.org Molecular docking studies have been employed to visualize and understand the binding interactions of these derivatives within the active sites of these enzymes.

In the context of other biological activities, the mechanisms can be varied. For example, the antiviral action of some thiazole derivatives may involve the inhibition of viral enzymes or interference with viral entry into host cells. nih.govtandfonline.com The antioxidant effects are generally based on the chemical properties of the molecule, such as its ability to donate electrons or hydrogen atoms to neutralize free radicals. analis.com.my The anticonvulsant activity of some thiazole-related compounds has been linked to the modulation of GABAergic neurotransmission or blockade of ion channels. mdpi.com For dopamine agonists, the mechanism involves direct binding to and activation of dopamine receptors, mimicking the action of the endogenous neurotransmitter dopamine. nih.gov

Structure-activity relationship (SAR) studies are crucial in elucidating these mechanisms and guiding the design of more potent and selective compounds. nih.govnih.gov These studies have shown that the nature and position of substituents on the 2-aminothiazole ring are critical determinants of biological activity and, consequently, the underlying mechanism of action. nih.govnih.gov

Enzyme Inhibition Studies

The 2-aminothiazole core structure is a key feature in the design of various enzyme inhibitors. Derivatives of this scaffold have been shown to target a range of enzymes implicated in diseases such as cancer and bacterial infections.

Research into related 4,5-substituted-2-aminothiazoles has identified potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a target in cancer therapy. nih.gov Similarly, derivatives of the thiazole structure have been synthesized and found to act as inhibitors of Dihydrofolate Reductase (DHFR), another key enzyme in cancer and microbial chemotherapy. nih.gov For instance, a thiourea (B124793) derivative incorporating a thiazole ring demonstrated significant DHFR inhibition with an IC50 value of 0.06 µM. nih.gov

Furthermore, a novel class of herbicides has been developed based on a thiazolo[4,5-b]pyridine (B1357651) scaffold, which is structurally related to 2-aminothiazoles. These compounds were identified as potent inhibitors of acyl-ACP thioesterase, an important enzyme in fatty acid synthesis. beilstein-journals.org The fusion of thiazole and thiadiazole rings has also yielded compounds that inhibit enzymes like nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and monoamine oxidases (MAO). d-nb.info

| Enzyme Target | Thiazole Derivative Class | Significance of Inhibition | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Thiazolo[4,5-d]pyridazin-2-yl]thiourea | Antitumor activity | nih.gov |

| Poly(ADP-Ribose) Polymerase-1 (PARP-1) | 4,5-substituted-2-aminothiazoles | Antitumor activity | nih.gov |

| Acyl-ACP Thioesterase | Thiazolo[4,5-b]pyridines | Herbicidal activity | beilstein-journals.org |

| Nucleotide Pyrophosphatases (NPPs), Alkaline Phosphatases (APs) | Fused Thiazoles/Thiadiazoles | Potential therapeutic applications for diseases involving these enzymes | d-nb.info |

Receptor Ligand Interactions

The interaction of small molecules with biological receptors, such as proteins and nucleic acids, is a fundamental aspect of pharmacology. While direct studies on the receptor binding profile of this compound are not prominent, the structural characteristics of the 2-aminothiazole family suggest potential for such interactions.

For example, heterocyclic compounds that are purine (B94841) bioisosteres, like benzimidazoles, are known to interact with biopolymers. nih.gov These molecules can act as competitive inhibitors by replacing purines, thereby disrupting the synthesis of nucleic acids and proteins in bacterial cells. nih.gov Some benzimidazole (B57391) derivatives have been shown to bind within the minor groove of DNA, particularly at AT-rich sequences. nih.gov Given the structural similarities as nitrogen-containing heterocyclic systems, the 2-aminothiazole ring presents a potential pharmacophore for similar interactions with DNA or protein receptors, an area that warrants further investigation.

Interference with Cellular Processes

A well-known derivative of this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is widely utilized in colorimetric assays to measure cellular metabolic activity and viability. nih.govnih.gov The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. researchgate.net

Interestingly, research has revealed that MTT is not a passive indicator and can itself interfere with cellular processes. Studies in cultured rat astrocytes have shown that MTT can induce phosphorylation of the protein kinase Akt, a key component in cell signaling pathways that govern survival and proliferation. nih.gov This effect is likely mediated through a phosphatidylinositol-3-OH kinase (PI(3)K) pathway. nih.gov Furthermore, MTT treatment was observed to cause morphological changes in intracellular membranous compartments, specifically those labeled with the Rab5 antibody (a marker for early endosomes), and led to the dissociation of the early endosomal auto-antigen (EEA1) from the membrane fraction. nih.gov

These findings highlight that a derivative of this compound can actively modulate significant cellular functions. This interference underscores the bioactive nature of the dimethylthiazolyl core structure. It has also been noted that the MTT assay can be compromised by antioxidant compounds, particularly those containing free thiol groups, which can directly reduce MTT to formazan, independent of cellular activity. researchgate.net

| Compound | Cellular Process Affected | Observed Effect | Reference |

|---|---|---|---|

| MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Akt Signaling Pathway | Induces phosphorylation of Akt, likely via the PI(3)K pathway. | nih.gov |

| Endosomal System | Induces morphological changes in Rab5-positive compartments. | nih.gov | |

| Protein Localization | Causes dissociation of early endosomal auto-antigen (EEA1) from the membrane. | nih.gov |

Computational Chemistry and Molecular Modeling in Thiazole Research

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G or 6-311++G, are employed to optimize the molecular structure and analyze its electronic properties. mgesjournals.comirjweb.com These studies provide foundational data for understanding the molecule's stability and reactivity.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.comnih.gov For instance, in a study of a thiazole derivative, a minimal HOMO-LUMO energy gap of 4.6255 eV was interpreted as an indication that the molecule is highly reactive. nih.gov The analysis of these orbitals reveals that electronic transitions are often due to π-π* and n-π* transitions. mgesjournals.com This analysis helps in understanding the charge transfer interactions occurring within the molecule. irjweb.com

Table 1: Frontier Orbital Energies and Reactivity Descriptors for a Thiazole Derivative

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.2967 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4871 | Indicates chemical reactivity and kinetic stability |

Note: Data presented is for a representative imidazole (B134444) derivative, illustrating the principles of HOMO-LUMO analysis applicable to thiazoles. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack and are associated with lone pairs of heteroatoms like nitrogen and oxygen. orientjchem.org

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms. orientjchem.org

In studies of related heterocyclic compounds like imidazole derivatives, MEP analysis has shown that the maximum negative potential is often located on nitrogen atoms of the ring, identifying them as primary centers for electrophilic interaction. orientjchem.org The hydrogen atoms attached to ring nitrogens often show the most positive potential, marking them as the most acidic protons. orientjchem.org

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to simulate the interaction between a ligand, such as a derivative of 4,5-Dimethyl-1,3-thiazol-2-amine, and a biological target, typically a protein or enzyme. The simulation calculates a docking score, which represents the binding affinity, with more negative scores indicating stronger binding.

In a study of benzimidazole-thiadiazole hybrids, molecular docking was used to investigate their binding to a target enzyme. The results showed that the thiadiazole core, similar to other azoles, was responsible for key interactions with the heme group of the enzyme. nih.gov Hydrogen bonds were observed between the benzimidazole (B57391) ring and amino acid residues like Met508. nih.gov The compound with the highest docking energy of -10.928 kcal/mol was identified as the most potent binder in the series. nih.gov

Table 2: Sample Molecular Docking Results for Thiazole-Related Hybrids

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 5a | -9.645 | Met508 |

| 5d | -10.387 | Met508 |

| 5f | -10.928 | Met508 |

| 5h | -9.871 | Met508 |

Source: Data from a study on benzimidazole-thiadiazole derivatives, illustrating typical docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

The process involves several steps:

Data Collection : A dataset of molecules with known biological activity (e.g., anti-tubercular activity) is compiled. nih.gov

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated using software like PaDEL. nih.govresearchgate.net These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Model Development : The dataset is split into a training set and a test set. Statistical methods are used with the training set to build a mathematical equation (the QSAR model) that correlates the descriptors with the activity. nih.govresearchgate.net

Validation : The model's predictive power is assessed using the test set and internal validation techniques like leave-one-out cross-validation (Q²). mdpi.com

In a QSAR study on thiazolidine-4-one derivatives for anti-tubercular activity, a model was developed with a high correlation coefficient (R² = 0.9092). nih.govresearchgate.net The model identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity, suggesting that increasing these properties could lead to more potent compounds. nih.gov

Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This helps in understanding how a reaction proceeds and can guide the optimization of reaction conditions.

For example, the synthesis of benzimidazole-thiadiazole compounds has been studied computationally. The proposed mechanism for forming the benzimidazole ring involves the condensation of an aldehyde with o-phenylenediamine. nih.gov Subsequent steps, such as hydrazinolysis and cyclization in the presence of acid, lead to the final 1,3,4-thiadiazole (B1197879) ring. nih.gov Theoretical studies can clarify the role of catalysts and intermediates, such as the protonation of a thiosemicarbazide (B42300) intermediate, which increases the nucleophilicity of the sulfur atom, facilitating the ring-closing step. nih.gov Similarly, the mechanism for synthesizing bisthiazole-5-yl disulfides has been investigated, involving a domino (2+3) cycloaddition/self-oxidation reaction. acs.org

Advanced Analytical Techniques for Characterization in 4,5 Dimethyl 1,3 Thiazol 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4,5-Dimethyl-1,3-thiazol-2-amine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The protons of the two methyl groups attached to the thiazole (B1198619) ring at positions 4 and 5 would likely appear as singlets in the aliphatic region of the spectrum. The chemical shifts of these methyl protons are influenced by the electronic environment of the thiazole ring. Additionally, the protons of the primary amine group (-NH₂) at position 2 would typically produce a broad singlet. The exact chemical shift of the amine protons can vary depending on the solvent and concentration. For comparison, in the ¹H NMR spectrum of the related compound 2-amino-4-methylthiazole (B167648), specific chemical shifts are observed which can help in predicting the spectrum of this compound. mdpi.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two methyl carbons and the three carbons of the thiazole ring (C2, C4, and C5). The chemical shift of the C2 carbon, bonded to the amino group, is anticipated to be significantly downfield due to the deshielding effect of the nitrogen atoms. The C4 and C5 carbons, each bearing a methyl group, will also have characteristic chemical shifts. Data from related thiazole derivatives, such as 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole, show the C2' carbon of the thiazole ring at approximately 167 ppm, while the C4' and C5' carbons appear around 152-155 ppm and 102 ppm, respectively, providing a reference for the expected chemical shifts in this compound. researchgate.net

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (CH ₃ at C4/C5) | ~2.0-2.5 | Expected as singlets. |

| ¹H (NH ₂) | Variable (broad singlet) | Position dependent on solvent and concentration. |

| ¹³C (C H₃) | ~10-20 | Aliphatic methyl carbons. |

| ¹³C (C4/C5) | ~110-150 | Ring carbons attached to methyl groups. |

| ¹³C (C2) | ~160-170 | Carbon attached to the amino group. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum would reveal characteristic absorption bands for its key functional groups.

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3200-3500 cm⁻¹. spectrabase.comnih.gov These correspond to the symmetric and asymmetric stretching of the N-H bonds. The N-H bending vibration (scissoring) is typically observed near 1600 cm⁻¹. spectrabase.com The C-H stretching vibrations of the two methyl groups are expected in the range of 2800-3000 cm⁻¹. The spectrum will also feature characteristic absorptions for the C=N and C-S bonds within the thiazole ring. A study on the related compound 2-amino-4-methylthiazole identified several key absorption bands which can be used as a reference. mdpi.com

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3200-3500 | Asymmetric & Symmetric Stretching |

| N-H (Amine) | ~1600 | Bending (Scissoring) |

| C-H (Methyl) | 2800-3000 | Stretching |

| C=N (Thiazole) | ~1600-1650 | Stretching |

| C-S (Thiazole) | ~600-800 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₅H₈N₂S), the molecular weight is 128.20 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 128. The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for primary amines involves the alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. uni.luchemicalbook.com For this compound, this could involve the loss of a methyl radical or other fragments from the thiazole ring. Predicted mass spectrometry data suggests the formation of adducts such as [M+H]⁺ at m/z 129.04810. uni.lu The fragmentation of related thiazole derivatives often involves the rupture of the thiazole ring. nist.gov

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 128.04027 | Molecular Ion |

| [M+H]⁺ | 129.04810 | Protonated Molecule |

| [M+Na]⁺ | 151.03004 | Sodium Adduct |

| [M-H]⁻ | 127.03354 | Deprotonated Molecule |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the thiazole ring and the amino group.

Thiazole and its derivatives typically exhibit strong absorption in the UV region. For instance, 2-aminothiazole (B372263) shows a UV absorption maximum (λmax) around 258 nm in ethanol. nist.gov The presence of the two methyl groups on the thiazole ring in this compound may cause a slight shift in the absorption maximum. The solvent can also influence the position and intensity of the absorption bands.

Interactive Table: Expected UV-Vis Absorption for this compound

| Transition Type | Expected λmax Range (nm) | Notes |

| π → π | ~250-270 | Characteristic of the thiazole ring. |

| n → π | Longer wavelength, weaker intensity | Involving non-bonding electrons of N and S. |

X-ray Crystallography for Definitive Solid-State Structure Determination

Interactive Table: Expected Structural Parameters from X-ray Crystallography for this compound

| Structural Feature | Expected Characteristic | Reference Information |

| Thiazole Ring | Planar or near-planar | Based on related thiazole structures. acs.org |

| Bond Lengths (C-S, C-N, C-C) | Within typical ranges for thiazole rings | - |

| Bond Angles | Consistent with a five-membered heterocyclic ring | - |

| Intermolecular Interactions | Hydrogen bonding involving the amino group | Potential for dimer formation in the solid state. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis of thiazole derivatives. chemicalbook.comd-nb.info In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound would depend on its polarity and the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). HPLC can provide quantitative information about the purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system (mobile phase) would be chosen to achieve good separation of this compound from any starting materials or byproducts on a TLC plate (stationary phase, typically silica (B1680970) gel). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions.

Interactive Table: Chromatographic Methods for this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Parameter Measured |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol (B129727)/Water mixtures | Retention Time (tᵣ) |

| TLC | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures | Retention Factor (R_f) |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Therapeutic Agents Based on the 4,5-Dimethyl-1,3-thiazol-2-amine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. researchgate.netnih.gov Its derivatives have been investigated for a multitude of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. mdpi.comresearchgate.net The structural versatility of the thiazole (B1198619) ring allows for diverse substitutions, enabling the fine-tuning of biological activity and the development of targeted therapies. researchgate.net

Researchers are actively exploring the synthesis of novel derivatives to enhance therapeutic efficacy. For instance, the design of compounds containing multiple thiazole rings has been shown to boost antimicrobial activity. mdpi.comnih.gov Furthermore, the 2-aminothiazole (B372263) moiety is considered a key pharmacophore in the development of new drugs, with many derivatives serving as lead compounds for further optimization. nih.govresearchgate.net The ongoing research in this area focuses on creating agents with improved potency, selectivity, and reduced toxicity. nih.govnih.gov

A significant area of focus is the development of anticancer agents. Thiazole derivatives have been successfully developed as inhibitors of various biological targets crucial for cancer progression, such as enzyme-linked receptors and proteins involved in the cell cycle. nih.gov For example, some derivatives have shown potent activity against specific cancer cell lines by inhibiting enzymes like glutaminase, which is vital for the metabolism of certain cancer cells. researchgate.net The development of dual inhibitors, targeting multiple pathways simultaneously, is also a promising strategy. For instance, thiazole derivatives have been designed as dual PI3K/mTOR inhibitors, showing significant anticancer potential. nih.gov

Exploration of Novel Synthetic Methodologies for Enhanced Greenness and Efficiency

One promising approach is the use of green solvents and catalysts. For example, water has been successfully employed as a solvent for the synthesis of certain thiazole derivatives, offering an environmentally benign alternative to volatile organic solvents. bepls.com Similarly, the use of reusable catalysts, such as silica-supported tungstosilisic acid, has been shown to improve the efficiency and sustainability of the synthesis process. bepls.com

Microwave-assisted synthesis is another green methodology that has gained traction. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. bepls.com One-pot, multi-component reactions are also being explored to streamline the synthesis of complex thiazole derivatives, reducing the number of steps and purification procedures required. bepls.com These advancements in synthetic chemistry are not only making the production of these valuable compounds more sustainable but also more cost-effective.

Mitigation Strategies for Potential Toxicophores in Thiazole-Based Drug Design

While the thiazole ring is a valuable scaffold in drug discovery, it can sometimes be associated with toxicity. Therefore, a crucial aspect of modern drug design is the identification and mitigation of potential toxicophores within thiazole-based compounds. nih.gov Researchers are employing a combination of computational and experimental approaches to predict and assess the toxicity of new derivatives early in the development process. mdpi.com

One strategy to mitigate toxicity is to modify the structure of the thiazole derivative to block metabolic activation pathways that can lead to the formation of reactive metabolites. This can involve the introduction of specific substituents that alter the electronic properties of the ring or sterically hinder the sites of metabolic attack.